

Periglaucine A: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: *Periglaucine A*

Cat. No.: *B15580457*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Periglaucine A is a hasubanan-type alkaloid isolated from the plant *Pericampylus glaucus*. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

Periglaucine A possesses a complex pentacyclic ring system characteristic of hasubanan alkaloids. Its chemical identity is defined by the following identifiers:

Identifier	Value	Source
IUPAC Name	(7alpha,8beta,10beta)-8,10-Epoxy-7,8-dimethoxy-17-methyl-2,3-[methylenebis(oxy)]hasubanan-6-one	[1]
Molecular Formula	C ₂₀ H ₂₃ NO ₆	[2]
Molecular Weight	373.4 g/mol	[2]
CAS Number	1025023-04-4	[2]
SMILES	CO[C@@H]1C(=O)C[C@]23CCN(C)[C@@]22C--INVALID-LINK--c1cc2OCOc2cc31	[2]

Physicochemical Properties

Detailed quantitative physicochemical data for **Periglaucine A**, such as melting point, pKa, and specific optical rotation, are not readily available in the reviewed literature. However, qualitative solubility information has been reported.

Property	Observation	Source
Appearance	Powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
General Characteristics	Considered to have hydrophilic characteristics in the context of nanoparticle encapsulation	[4]
Storage	Store desiccated at -20°C for long-term stability	[5]

Biological Activity

Periglaucine A has been investigated for several biological activities, with the most prominent being its antiviral and antiparasitic effects.

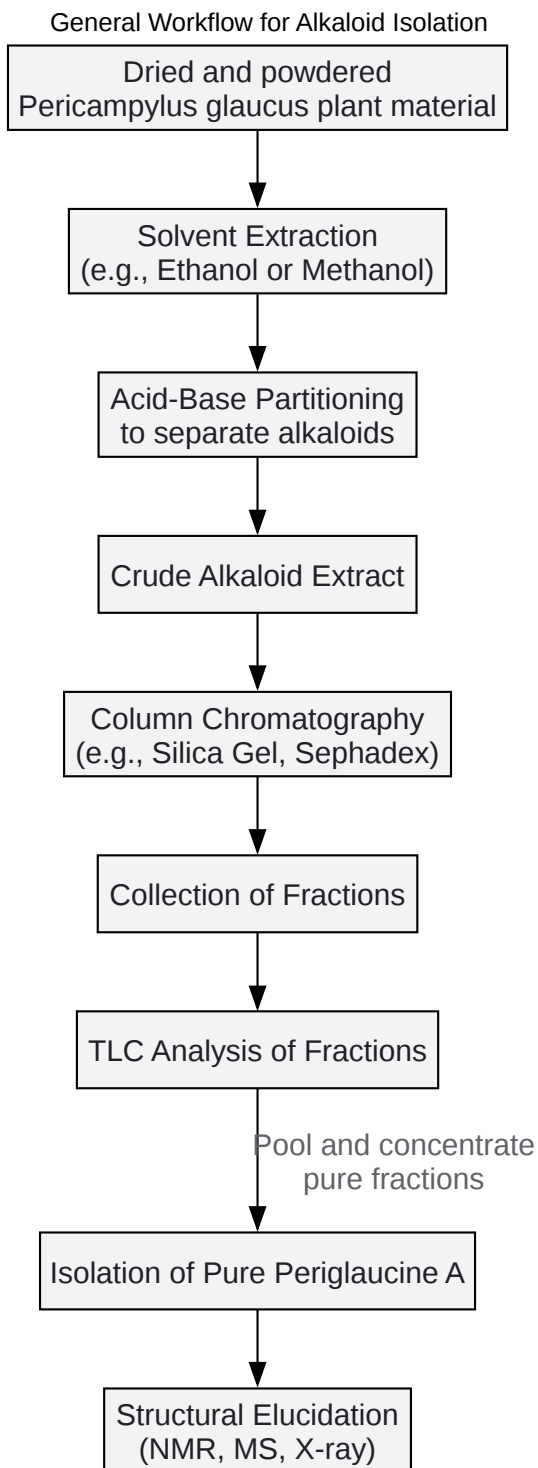
Activity	Description	Key Findings	Source
Anti-Hepatitis B Virus (HBV)	Inhibits the secretion of Hepatitis B virus surface antigen (HBsAg) in Hep G2.2.15 cells.	-	[2][6]
Acanthamoebicidal	Exhibits activity against <i>Acanthamoeba triangularis</i> , both trophozoites and cysts.	At 100 µg/mL, inhibits more than 70% survival of both cysts and trophozoites.	[7]

Experimental Protocols

Detailed experimental protocols for the isolation and specific bioassays of **Periglaucine A** are not fully described in the available literature. The following are generalized protocols representative of the methodologies typically employed in this area of research.

General Alkaloid Isolation from *Pericampylus glaucus*

The isolation of hasubanan alkaloids like **Periglaucine A** from *Pericampylus glaucus* generally follows a multi-step extraction and chromatographic purification process.



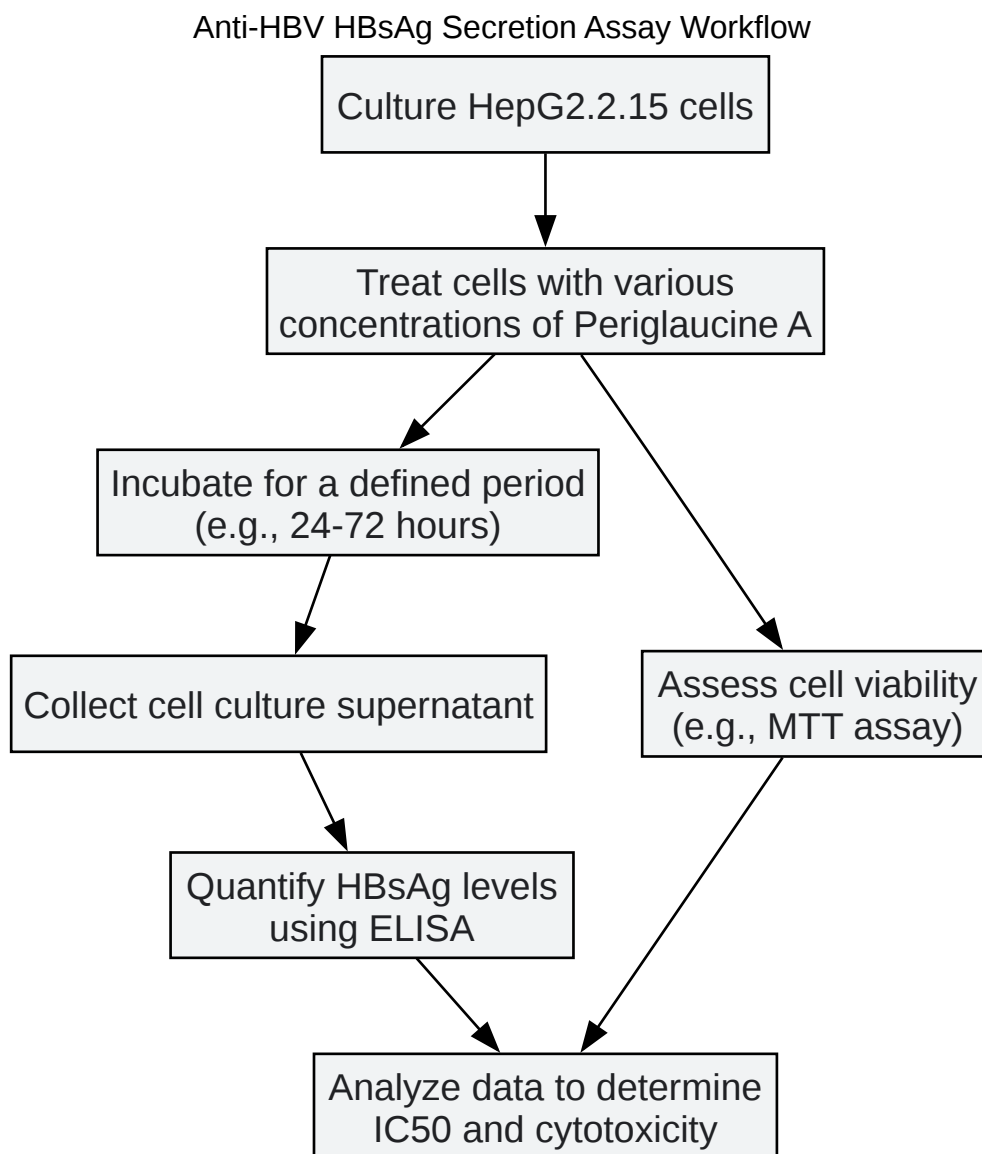
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General workflow for natural product isolation.

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
- **Acid-Base Partitioning:** The resulting crude extract is subjected to an acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. Non-alkaloidal components are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted back into an organic solvent (e.g., chloroform or dichloromethane).
- **Chromatographic Purification:** The crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. This may include column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.
- **Structure Elucidation:** The structure of the isolated pure compound, **Periglaucine A**, is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and confirmed by single-crystal X-ray diffraction.

Anti-Hepatitis B Virus (HBV) HBsAg Secretion Assay

The inhibitory effect of **Periglaucine A** on HBV is assessed by measuring the level of HBsAg secreted from a stable HBV-producing human hepatoma cell line, HepG2.2.15.



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Workflow for an anti-HBV HBsAg secretion assay.

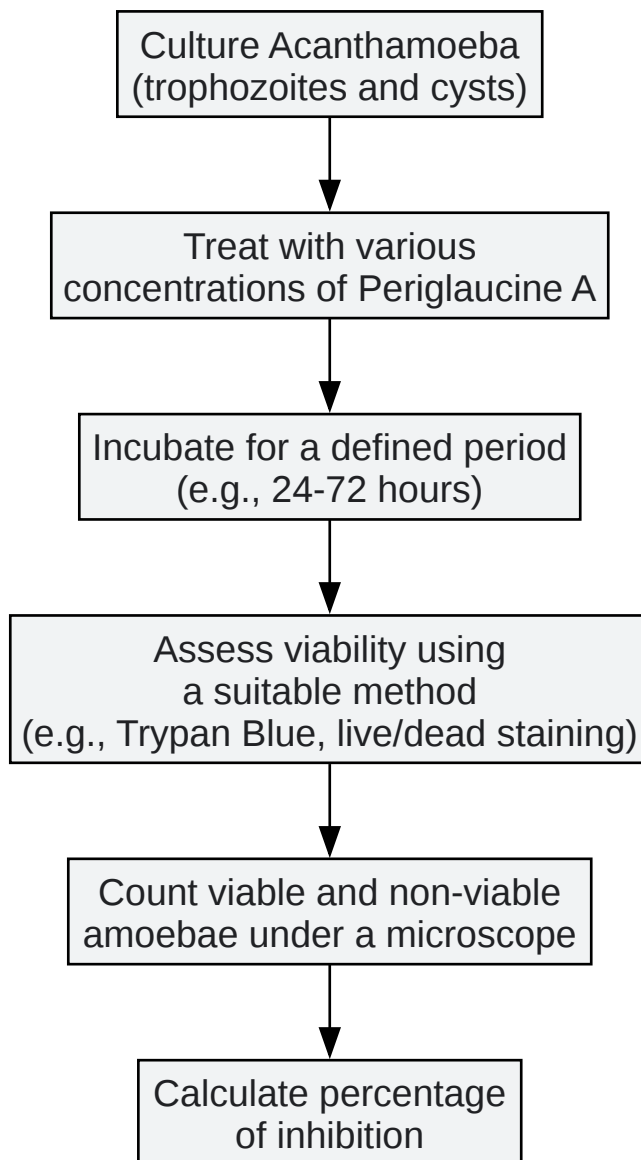
- Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum) until they reach a desired confluency.

- **Compound Treatment:** The cells are then treated with various concentrations of **Periglaucine A**. A positive control (e.g., an approved anti-HBV drug) and a negative control (vehicle) are included.
- **Incubation:** The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
- **Supernatant Collection:** After incubation, the cell culture supernatant is collected.
- **HBsAg Quantification:** The amount of HBsAg in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
- **Cytotoxicity Assay:** The viability of the cells after treatment is assessed using a standard method like the MTT assay to ensure that the reduction in HBsAg is not due to general cytotoxicity.
- **Data Analysis:** The concentration of **Periglaucine A** that inhibits HBsAg secretion by 50% (IC_{50}) is calculated.

Acanthamoebicidal Viability Assay

The activity of **Periglaucine A** against *Acanthamoeba* is determined by assessing the viability of the amoeba after treatment.

Acanthamoebicidal Viability Assay Workflow



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Workflow for an acanthamoebicidal viability assay.

- **Amoeba Culture:** Acanthamoeba trophozoites are cultured in a suitable axenic medium. Cysts can be induced by transferring trophozoites to a non-nutrient agar plate.

- **Compound Treatment:** A suspension of *Acanthamoeba* trophozoites or cysts is treated with different concentrations of **Periglaucine A** in a microtiter plate. A positive control (e.g., chlorhexidine) and a negative control (vehicle) are included.
- **Incubation:** The plates are incubated for various time points (e.g., 24, 48, and 72 hours).
- **Viability Assessment:** The viability of the amoebae is determined. This can be done by methods such as:
 - **Trypan Blue Exclusion:** Live cells with intact membranes exclude the dye, while dead cells are stained blue.
 - **Live/Dead Staining:** Using fluorescent dyes that differentiate between live and dead cells.
- **Microscopic Counting:** The number of viable and non-viable amoebae is counted using a hemocytometer or an automated cell counter.
- **Data Analysis:** The percentage of inhibition of amoeba viability is calculated for each concentration of **Periglaucine A**.

Signaling Pathways

The specific molecular mechanisms and signaling pathways through which **Periglaucine A** exerts its biological effects have not yet been elucidated in the available scientific literature. Further research is required to identify its molecular targets and downstream signaling cascades.

Conclusion

Periglaucine A is a structurally interesting natural product with promising anti-HBV and acanthamoebicidal activities. While its basic chemical identity is established, a significant amount of research is still needed to fully characterize its physicochemical properties, delineate its detailed mechanism of action, and evaluate its full therapeutic potential. This guide provides a summary of the current knowledge and highlights the areas where further investigation is warranted.

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